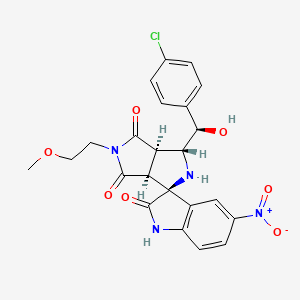
C23H21ClN4O7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a derivative of alprazolam, a well-known medication used to treat anxiety and panic disorders. The addition of the glucuronide group enhances its solubility and alters its pharmacokinetic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy Alprazolam -D-Glucuronide typically involves the glucuronidation of 1-Hydroxy Alprazolam. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, uridine diphosphate glucuronosyltransferase (UGT) enzymes catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to 1-Hydroxy Alprazolam. The chemical method involves the use of glucuronic acid derivatives under acidic or basic conditions to achieve the conjugation.
Industrial Production Methods
Industrial production of 1-Hydroxy Alprazolam -D-Glucuronide involves large-scale glucuronidation reactions using optimized conditions to maximize yield and purity. The process typically includes steps such as:
Preparation of 1-Hydroxy Alprazolam: This involves the hydroxylation of alprazolam.
Glucuronidation: The hydroxylated product is then subjected to glucuronidation using either enzymatic or chemical methods.
Purification: The final product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxy Alprazolam -D-Glucuronide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the glucuronide group, reverting to 1-Hydroxy Alprazolam.
Substitution: The chlorine atom in the structure can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 1-Hydroxy Alprazolam.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-Hydroxy Alprazolam -D-Glucuronide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of alprazolam metabolites.
Biology: Studied for its role in the metabolism and excretion of alprazolam in biological systems.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic effects.
Industry: Used in the development of new formulations and drug delivery systems to enhance the bioavailability and efficacy of alprazolam.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy Alprazolam -D-Glucuronide involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound enhances the inhibitory effects of GABA by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability. This results in anxiolytic and sedative effects, similar to those of alprazolam.
Comparación Con Compuestos Similares
Similar Compounds
Alprazolam: The parent compound, used to treat anxiety and panic disorders.
1-Hydroxy Alprazolam: The hydroxylated metabolite of alprazolam.
Alprazolam Glucuronide: Another glucuronide conjugate of alprazolam.
Uniqueness
1-Hydroxy Alprazolam -D-Glucuronide is unique due to its enhanced solubility and altered pharmacokinetic properties compared to alprazolam and its other metabolites. The addition of the glucuronide group facilitates its excretion and reduces its potential for accumulation in the body, making it a valuable compound for studying the metabolism and pharmacokinetics of alprazolam.
Propiedades
Fórmula molecular |
C23H21ClN4O7 |
|---|---|
Peso molecular |
500.9 g/mol |
Nombre IUPAC |
(1R,3S,3aS,6aR)-1-[(R)-(4-chlorophenyl)-hydroxymethyl]-5-(2-methoxyethyl)-5'-nitrospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C23H21ClN4O7/c1-35-9-8-27-20(30)16-17(21(27)31)23(26-18(16)19(29)11-2-4-12(24)5-3-11)14-10-13(28(33)34)6-7-15(14)25-22(23)32/h2-7,10,16-19,26,29H,8-9H2,1H3,(H,25,32)/t16-,17-,18-,19-,23-/m1/s1 |
Clave InChI |
WJRKAMGUGUWGSG-RRFSAMJTSA-N |
SMILES isomérico |
COCCN1C(=O)[C@@H]2[C@H](C1=O)[C@@]3(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)N[C@H]2[C@@H](C5=CC=C(C=C5)Cl)O |
SMILES canónico |
COCCN1C(=O)C2C(C1=O)C3(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)NC2C(C5=CC=C(C=C5)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B12626079.png)
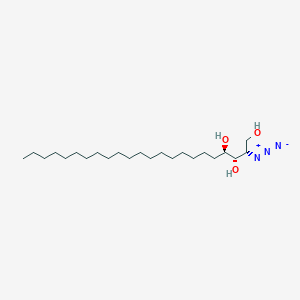
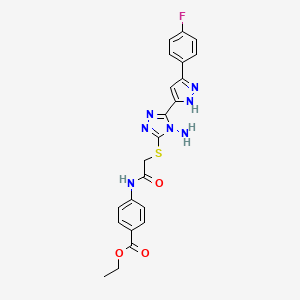
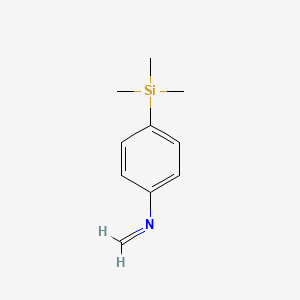
![2-[3-(3-Methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B12626101.png)
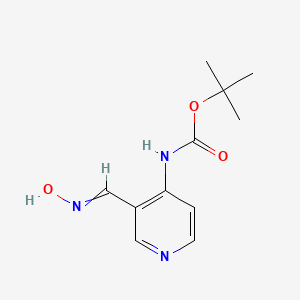
![Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)-](/img/structure/B12626128.png)
![2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]pyridine](/img/structure/B12626131.png)

![1-Naphthalen-1-yl-6-[3-[4-[3-(6-naphthalen-1-ylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B12626142.png)
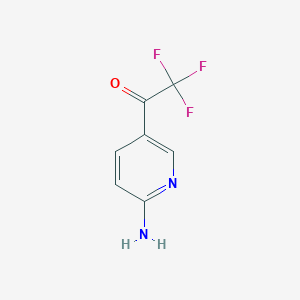
![2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol](/img/structure/B12626155.png)
![1-Chloro-4,7,8,9,10,11-hexahydro-3H-pyrido[2,3-c]carbazol-3-one](/img/structure/B12626162.png)
![(2R)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine](/img/structure/B12626168.png)
